molecular formula C7H9ClN2O3 B8303663 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one

5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one

Cat. No.: B8303663
M. Wt: 204.61 g/mol
InChI Key: YRTQXLRVGDMVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5th position and a 2,3-dihydroxypropyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with 2,3-dihydroxypropylamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-chloro-1-(2,3-dioxopropyl)pyrimidin-2-one.

    Reduction: Formation of 5-chloro-1-(2,3-dihydroxypropyl)dihydropyrimidine.

    Substitution: Formation of 5-substituted-1-(2,3-dihydroxypropyl)pyrimidin-2-one derivatives.

Scientific Research Applications

5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloropyrimidine-2,4-dione: Lacks the 2,3-dihydroxypropyl group.

    1-(2,3-dihydroxypropyl)pyrimidin-2-one: Lacks the chlorine atom at the 5th position.

    5-bromo-1-(2,3-dihydroxypropyl)pyrimidin-2-one: Contains a bromine atom instead of chlorine.

Uniqueness

5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is unique due to the presence of both the chlorine atom and the 2,3-dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one

InChI

InChI=1S/C7H9ClN2O3/c8-5-1-9-7(13)10(2-5)3-6(12)4-11/h1-2,6,11-12H,3-4H2

InChI Key

YRTQXLRVGDMVMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)N1CC(CO)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution prepared from 5-chloropyrimid-2-one (0.02 mol) potassium hydroxide (0.02 mol), and 3-chloro-1,2-propanediol (0.02 mol) in abs. ethanol (160 ml) was heated under reflux until neutral pH. The warm reaction mixture was filtered before concentration to a small volume at reduced pressure. The syrupy precipitate was partially crystallised on standing in the cold. The oily material was removed from the crystalline material by suction on a filter and the crystalline material recrystallised from acetonitrile, yield 32% m.p. 136°-138° C.; (Found: C, 41.15; H, 4.55; Calc. for C7H9ClN2O3 : C, 41.09; H, 4.43).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two

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